Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)-
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Overview
Description
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two imidazole rings, each substituted with a nitro group and a methyl group, connected through a piperazine core The imidazole rings are further linked to the piperazine core via acetyl groups
Preparation Methods
The synthesis of Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- typically involves the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with piperazine in the presence of a base . The reaction conditions generally include:
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the acyl chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Commonly used bases include triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, particularly at the nitro positions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and antiparasitic activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is primarily related to its ability to interfere with the DNA synthesis of microorganisms. The nitro groups on the imidazole rings are reduced to reactive intermediates that can form covalent bonds with DNA, leading to strand breakage and inhibition of replication . This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial properties.
Comparison with Similar Compounds
Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- can be compared with other similar compounds such as metronidazole and tinidazole. These compounds also contain nitroimidazole moieties and exhibit similar antimicrobial activities. Piperazine, 1,4-bis((2-methyl-5-nitro-1H-imidazol-1-yl)acetyl)- is unique due to the presence of the piperazine core, which may confer additional biological activities and improve its pharmacokinetic properties .
Similar compounds include:
Metronidazole: A widely used antimicrobial agent.
Tinidazole: Another nitroimidazole derivative with similar applications.
Ornidazole: Known for its antiparasitic properties.
Properties
CAS No. |
80348-51-2 |
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Molecular Formula |
C16H20N8O6 |
Molecular Weight |
420.38 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)-1-[4-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H20N8O6/c1-11-17-7-13(23(27)28)21(11)9-15(25)19-3-5-20(6-4-19)16(26)10-22-12(2)18-8-14(22)24(29)30/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
RJPXSUHQCWRNHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)N2CCN(CC2)C(=O)CN3C(=NC=C3[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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